An In-Depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)oxetan-3-ol
An In-Depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical properties of 3-(Trifluoromethyl)oxetan-3-ol, a valuable building block in modern medicinal chemistry. As a Senior Application Scientist, my aim is to synthesize a robust understanding of this compound's characteristics, moving beyond simple data points to explain the underlying chemical principles and their practical implications in a laboratory and drug discovery context.
Introduction: The Strategic Importance of 3-(Trifluoromethyl)oxetan-3-ol in Drug Design
3-(Trifluoromethyl)oxetan-3-ol has emerged as a key intermediate in pharmaceutical synthesis, prized for its unique combination of a strained oxetane ring, a tertiary alcohol, and a trifluoromethyl group.[1] This trifecta of functionalities imparts desirable pharmacokinetic properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved permeability across the blood-brain barrier.[1][2] Its incorporation is a strategic choice in the design of novel therapeutics, particularly for central nervous system disorders and antiviral agents.[1] Understanding the fundamental physical properties of this compound is therefore paramount for its effective handling, reaction optimization, and the rational design of new chemical entities.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is the bedrock of its application in synthesis and drug development. The following table summarizes the key physicochemical data for 3-(Trifluoromethyl)oxetan-3-ol. It is critical to note that while experimentally determined values are the gold standard, some of the data currently available for this compound are predicted values. These predictions, derived from computational models, offer valuable estimations but should be used with the understanding that they may differ from empirical measurements.
Table 1: Summary of Physical Properties for 3-(Trifluoromethyl)oxetan-3-ol
| Property | Value | Source | Notes |
| Molecular Formula | C₄H₅F₃O₂ | [1] | - |
| Molecular Weight | 142.08 g/mol | [1] | - |
| CAS Number | 1403676-72-1 | [1] | - |
| Physical State | White to off-white solid | [3] | At room temperature. |
| Boiling Point | 182.5 ± 35.0 °C (Predicted) | [3] | The high boiling point is attributed to the polar alcohol and trifluoromethyl groups, which increase intermolecular forces. |
| Melting Point | Not available | - | Experimental determination is recommended for this solid compound. |
| Density | 1.569 ± 0.06 g/cm³ (Predicted) | [3] | The high density is a result of the heavy fluorine atoms. |
| Solubility | Acetonitrile (Slightly), Chloroform (Sparingly) | [3] | The polar oxetane and alcohol groups contribute to solubility in polar organic solvents. |
| pKa | 10.97 ± 0.20 (Predicted) | [3] | The electron-withdrawing trifluoromethyl group increases the acidity of the tertiary alcohol compared to a non-fluorinated analog. |
Causality Behind the Properties: A Deeper Dive
The physical properties of 3-(Trifluoromethyl)oxetan-3-ol are a direct consequence of its unique molecular architecture.
-
The Trifluoromethyl Group's Influence : The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly impacts the molecule's properties. It increases the acidity of the tertiary alcohol, as reflected in the predicted pKa of 10.97 ± 0.20, making it a stronger proton donor than a typical tertiary alcohol.[3] This increased acidity can influence its reactivity and interactions with biological targets. Furthermore, the high electronegativity and mass of the fluorine atoms contribute to the compound's predicted high density.[3]
-
The Oxetane Ring and Polarity : The four-membered oxetane ring is a strained cyclic ether. This ring strain can be a driving force in certain chemical reactions. The presence of two oxygen atoms (one in the ring and one in the hydroxyl group) makes the molecule polar, contributing to its slight solubility in polar organic solvents like acetonitrile.[3]
-
Intermolecular Forces : The presence of the hydroxyl group allows for hydrogen bonding, a strong intermolecular force that contributes to its solid state at room temperature and its relatively high predicted boiling point.[3]
Experimental Protocols for Property Determination
To ensure the highest level of scientific integrity, the following section outlines standardized, self-validating protocols for the experimental determination of the key physical properties of 3-(Trifluoromethyl)oxetan-3-ol.
Melting Point Determination
Rationale: The melting point is a fundamental property for the identification and purity assessment of a solid compound. A sharp melting range typically indicates high purity.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry 3-(Trifluoromethyl)oxetan-3-ol.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (a preliminary rapid determination can be useful). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.
-
Validation: Repeat the measurement at least twice to ensure reproducibility.
Diagram 1: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Boiling Point Determination (for comparative compounds)
Rationale: While 3-(Trifluoromethyl)oxetan-3-ol is a solid, understanding the boiling point determination of related liquid oxetanes provides valuable context. The boiling point is a key indicator of volatility and is dependent on intermolecular forces.
Protocol (Thiele Tube Method):
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube upon cooling.
-
Validation: Allow the liquid to cool slightly and then reheat to confirm the boiling point.
Diagram 2: Boiling Point Determination Workflow
Caption: Workflow for Thiele tube boiling point determination.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the oxetane ring protons and the hydroxyl proton. The chemical shifts will be influenced by the electronegative oxygen atoms and the trifluoromethyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the four carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
FT-IR Spectroscopy
The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region. The C-O stretching of the ether in the oxetane ring will likely appear around 950-1100 cm⁻¹.
Synthesis and Handling
A reported synthesis of trifluoromethyl oxetanes involves a Corey-Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones, which is noted for proceeding under mild conditions with a broad substrate scope.[4][5]
Handling Precautions: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 3-(Trifluoromethyl)oxetan-3-ol. It should be used in a well-ventilated area.
Conclusion
3-(Trifluoromethyl)oxetan-3-ol is a compound of significant interest in medicinal chemistry due to its ability to confer advantageous properties to drug candidates.[1] While some of its physical properties have been predicted, this guide highlights the critical need for experimental determination to provide a solid foundation for its application. The provided protocols offer a pathway to obtaining this crucial data, ensuring the scientific rigor required in research and development.
References
Sources
- 1. 3-(Trifluoromethyl)oxetan-3-ol [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a <i>tert</i>‐Butyl Isostere [ouci.dntb.gov.ua]
- 5. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
